(S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate

Descripción

Molecular architecture and stereochemical configuration

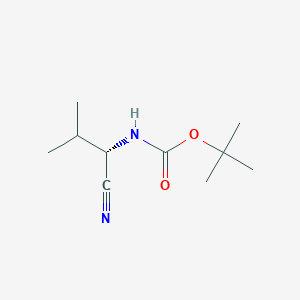

The molecular architecture of this compound displays a complex three-dimensional arrangement centered around a chiral carbon bearing both cyano and carbamate functionalities. The compound's International Union of Pure and Applied Chemistry name, tert-butyl N-(1-cyano-2-methylpropyl)carbamate, reflects its systematic structural organization. The stereochemical designation (S) indicates the specific spatial arrangement around the chiral center, which follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment.

The molecular framework consists of several key structural components that define its chemical identity. The tert-butyl group provides steric hindrance and electronic effects that influence the compound's reactivity profile. The carbamate linkage serves as both a protecting group and a reactive site for further chemical transformations. The cyano group introduces significant electronic effects and serves as a versatile functional handle for synthetic manipulations. The 2-methylpropyl substituent contributes to the overall steric environment and reflects the compound's derivation from the valine amino acid backbone.

The stereochemical configuration plays a crucial role in determining the compound's physical and chemical properties. The (S)-configuration corresponds to the natural L-amino acid stereochemistry found in biological systems, making this compound particularly relevant for synthetic applications requiring stereochemical fidelity. The spatial arrangement of substituents around the chiral center creates distinct conformational preferences that influence intermolecular interactions and reaction pathways.

Computational analysis reveals that the compound adopts preferential conformations that minimize steric clashes while maximizing stabilizing interactions. The tert-butyl group's bulky nature creates a significant steric shield that influences approach trajectories during chemical reactions. The cyano group's linear geometry and strong electron-withdrawing character create localized electronic density patterns that affect both intra- and intermolecular interactions.

Crystallographic data and conformational analysis

The crystallographic characterization of this compound provides detailed insights into its solid-state structure and conformational preferences. While specific single-crystal X-ray diffraction data for this exact compound is limited in the available literature, related carbamate structures provide valuable comparative information for understanding structural trends within this chemical class.

The compound's conformational analysis reveals several energetically favorable arrangements that minimize intramolecular strain while optimizing stabilizing interactions. The carbamate group typically adopts a planar configuration that allows for optimal orbital overlap and electronic delocalization. The tert-butyl group's tetrahedral geometry creates a well-defined steric environment that influences the overall molecular shape and packing arrangements in the solid state.

Intermolecular hydrogen bonding patterns characteristic of carbamate compounds likely contribute to the crystalline packing arrangements. The carbamate oxygen atoms serve as hydrogen bond acceptors, while the nitrogen-hydrogen bond can participate in donor interactions when the carbamate is in its protonated form. These interactions create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility characteristics.

The conformational flexibility of the 2-methylpropyl side chain allows for multiple rotameric states, each contributing to the overall conformational ensemble. Energy calculations suggest that gauche conformations around the carbon-carbon bonds are often favored due to favorable van der Waals interactions and the absence of severe steric clashes. The cyano group's rigid linear geometry constrains the conformational space around the alpha carbon, creating well-defined preferred orientations.

Comparative analysis with related tert-butoxycarbonyl-protected amino acid derivatives

The structural comparison of this compound with related tert-butoxycarbonyl-protected amino acid derivatives reveals important structure-activity relationships and synthetic utility patterns. N-tert-butoxycarbonyl-L-valine, a closely related compound with molecular formula C₁₀H₁₉NO₄ and molecular weight 217.27 g/mol, serves as an important reference structure for understanding the modifications introduced by cyano group substitution.

The replacement of the carboxylic acid functionality in N-tert-butoxycarbonyl-L-valine with a cyano group in this compound results in significant changes to both electronic and steric properties. The cyano group's strong electron-withdrawing character increases the electrophilicity of the adjacent carbon center, while simultaneously reducing the overall molecular polarity compared to the carboxylic acid derivative. This modification also affects the compound's hydrogen bonding capabilities and solubility characteristics in various solvent systems.

| Property | N-tert-butoxycarbonyl-L-valine | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 217.27 g/mol | 198.26 g/mol |

| Melting Point | 76-80°C | Not specified |

| Functional Groups | Carboxylic acid, carbamate | Cyano, carbamate |

| Nitrogen Content | 1 | 2 |

N-tert-butoxycarbonyl-N-methyl-L-valine represents another structural variant that demonstrates the effects of N-methylation on the carbamate functionality. This compound, with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol, shows how additional substitution patterns affect the overall molecular architecture and chemical reactivity. The N-methylation reduces the hydrogen bonding donor capability while increasing steric hindrance around the nitrogen center.

The conformational preferences of these related compounds provide insights into the factors governing molecular shape and reactivity. The presence of the cyano group in this compound introduces additional conformational constraints compared to the more flexible carboxylic acid derivatives. These constraints can be advantageous in synthetic applications where precise stereochemical control is required.

Comparative analysis of chemical reactivity patterns shows that the cyano-substituted derivative exhibits enhanced electrophilicity at the alpha carbon position, making it more susceptible to nucleophilic attack compared to the carboxylic acid analogs. This enhanced reactivity opens unique synthetic pathways while potentially limiting stability under certain reaction conditions. The tert-butoxycarbonyl protecting group remains consistent across these derivatives, providing similar protection strategies and deprotection conditions regardless of the other functional group modifications.

Electronic structure studies via computational modeling

Computational modeling studies of this compound provide detailed insights into its electronic structure and chemical behavior. Density functional theory calculations reveal important electronic properties that govern the compound's reactivity patterns and intermolecular interactions. The cyano group's strong electron-withdrawing character significantly affects the electronic density distribution throughout the molecular framework.

The frontier molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is primarily localized on the cyano carbon, consistent with this site's enhanced electrophilicity. The highest occupied molecular orbital shows significant contribution from the carbamate nitrogen lone pair, indicating this as a primary site for electrophilic attack or protonation. These orbital characteristics explain the compound's observed reactivity patterns and site selectivity in chemical transformations.

Natural bond orbital analysis reveals the extent of electronic delocalization within the carbamate functionality and the degree of charge transfer between different molecular regions. The cyano group's triple bond character remains largely intact, with minimal conjugation with the adjacent carbon center. This electronic isolation contributes to the cyano group's retained reactivity and characteristic chemical behavior.

Computational studies of conformational energetics identify several low-energy conformers that contribute to the compound's solution-phase behavior. The energy barriers between these conformers are typically modest, allowing for rapid interconversion at ambient temperatures. The preferred conformations generally minimize steric interactions while maximizing favorable electrostatic interactions between functional groups.

Electrostatic potential mapping reveals regions of electron density concentration and depletion that influence intermolecular recognition and binding events. The cyano nitrogen exhibits significant negative electrostatic potential, making it a favorable site for hydrogen bonding or coordination interactions. The carbamate oxygen atoms also display negative electrostatic potential regions that can participate in stabilizing interactions with appropriate binding partners.

Solvent effect calculations demonstrate how different solvent environments influence the compound's electronic structure and conformational preferences. Polar solvents generally stabilize conformations that maximize dipole moment, while nonpolar environments favor more compact arrangements that minimize unfavorable electrostatic interactions. These solvent-dependent effects have important implications for synthetic applications and purification strategies.

The computational analysis of reaction pathways involving this compound reveals mechanistic insights that guide synthetic design and optimization. Transition state calculations for common transformations such as carbamate deprotection and cyano group functionalization provide activation energy estimates and identify key geometric requirements for successful reactions. These computational predictions serve as valuable guides for experimental optimization and reaction condition selection.

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654034 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216319-90-3 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

The presence of the nitrile group in the molecule suggests it might interact with its targets in a way that involves this functional group. .

Biochemical Pathways

Given the lack of specific information about its targets and mode of action, it is challenging to predict which pathways might be affected by this compound.

Actividad Biológica

(S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a cyano-substituted 2-methylpropyl moiety. This configuration not only influences its chemical reactivity but also its biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 198.26 g/mol

- CAS Number : 216319-90-3

The presence of the cyano group is particularly noteworthy, as it often contributes to the biological activity of compounds by facilitating interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation in vitro, particularly in human cancer cell lines such as HeLa and HT29 .

- Cardiovascular Effects : Some derivatives of related carbamate compounds have demonstrated antiarrhythmic and hypotensive effects, indicating that this compound may also influence cardiovascular functions. The nitrile group may enhance its interaction with cardiovascular targets, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects : There is emerging evidence that compounds containing carbamate and cyano functionalities can exhibit neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with specific enzymes involved in metabolic pathways, suggesting that this compound may modulate enzymatic activity related to cancer metabolism or cardiovascular health .

- Receptor Interaction : The structural features of the compound may allow it to bind to various receptors or proteins, influencing signaling pathways pertinent to cell growth and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains both cyano and carbamate functionalities |

| tert-butyl N-(1-cyano-2-methylpropyl)carbamate | CHNO | Similar structure; used in synthetic reactions |

| tert-butyl N-(3-cyanopropanoyl)carbamate | CHNO | Different cyano position; varied reactivity |

This table illustrates how the presence of specific functional groups can influence the biological activity and potential applications of these compounds.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- In Vitro Cytotoxicity Assays : Research has demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent. For example, one study reported IC50 values indicating significant growth inhibition in HeLa cells .

- Cardiovascular Studies : Investigations into the cardiovascular effects have shown that certain analogs can reduce heart rate and blood pressure in animal models, suggesting potential therapeutic applications for hypertension.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s key structural features—Boc group, cyano moiety, and chiral center—are shared with other carbamates, but variations in substituents lead to distinct physicochemical and functional properties.

- Cyano Group Impact: The cyano group enhances electrophilicity, enabling nucleophilic additions (e.g., in peptide coupling or cross-coupling reactions).

- Steric and Stereochemical Differences : The 2-methylpropyl group introduces steric bulk, which may hinder reactivity in sterically crowded environments compared to smaller substituents (e.g., cyclopropyl or hydroxymethyl groups ). The (S)-configuration ensures compatibility with stereospecific biological targets.

Key Reactivity Differences :

- The 2-methylpropyl chain may slow down reactions requiring planar transition states (e.g., SN2 mechanisms) compared to less bulky analogues.

- Methoxy or nitro groups in other derivatives (e.g., tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate ) introduce electron-withdrawing effects, altering acidity and nucleophilicity.

Métodos De Preparación

General Synthetic Strategy

The synthesis of (S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate typically involves the protection of a chiral amino nitrile intermediate with a tert-butoxycarbonyl (Boc) group. The key steps include:

- Starting Material: A chiral amino nitrile such as (S)-1-cyano-2-methylpropylamine or its derivatives.

- Protection Reaction: Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to form the Boc-protected carbamate.

- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures to isolate the pure compound.

This approach preserves the stereochemistry at the chiral center and provides a stable carbamate suitable for further synthetic transformations.

Detailed Reaction Conditions

Synthetic Route Example from Literature

A representative synthetic pathway reported involves:

- Synthesis of Keto Ester Intermediate: Starting from 2-oxo-3-phenylpropanoic acid, conversion to keto ester via esterification.

- Conversion to Amino Ester: Reaction with hydroxylamine hydrochloride to form oxime, followed by reduction with zinc in acidic medium to yield racemic amino ester.

- Dynamic Resolution: Use of (S)-mandelic acid and 5-nitrosalicylaldehyde as racemizing agent to obtain enantiopure amino ester.

- Boc Protection: Treatment of the enantiopure amino ester with Boc2O to yield this compound.

Alternative Cyanation and Carbamate Formation

Other methods include:

Trimethylsilyl Cyanide (TMS-CN) Addition: Addition of TMS-CN to suitable intermediates in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) as a catalyst at room temperature under nitrogen atmosphere, followed by precipitation and purification to afford the carbamate in high yield (up to 86%).

Direct Carbamate Formation Using Carbonylimidazolide: A mild, water-compatible method where carbonylimidazolide reacts with amines to form carbamates without requiring inert atmosphere, suitable for scale-up.

Research Findings and Data Tables

Reaction Yields and Purity

Physical Properties Relevant to Preparation

| Property | Value | Source |

|---|---|---|

| Boiling Point | 302.9 ± 25.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 137.0 ± 23.2 °C | |

| Molecular Weight | 198.26 g/mol | |

| LogP (Partition Coefficient) | 1.82 |

Notes on Optimization and Stability

- Reaction Time and Temperature: Extending reaction times up to 18 hours and controlling temperature between 0–25 °C enhances yield and stereochemical retention during Boc protection.

- Solvent Choice: Anhydrous dichloromethane or chloroform is preferred to prevent Boc group hydrolysis.

- Purification: Silica gel chromatography with optimized solvent ratios ensures removal of diastereomers and side products.

- Storage: The compound should be stored sealed under dry conditions at 2–8 °C to prevent hydrolysis of the Boc group and oxidation of the nitrile moiety.

- Safety: Decomposition under high heat may release toxic gases such as carbon monoxide and nitrogen oxides; proper handling and storage are essential.

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl (1-cyano-2-methylpropyl)carbamate in academic research?

Methodological Answer: The compound can be synthesized via carbamate formation using chloroformates (e.g., benzyl or phenyl chloroformate) in the presence of a base like triethylamine. A typical procedure involves dissolving intermediates (e.g., pyrimidine or pyridine derivatives) in chloroform, followed by reaction with the chloroformate under stirring for 18 hours to maximize yields . Purification is achieved via silica gel column chromatography, with structural confirmation using -NMR and ESI-MS. For stereoselective synthesis, asymmetric Mannich reactions or chiral auxiliaries may be employed to ensure enantiomeric purity .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Stability is maintained under dry, cool conditions (2–8°C) in sealed containers. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizing agents). Stability data indicate no hazardous decomposition under recommended storage, but periodic NMR analysis is advised to monitor degradation .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR confirms structural integrity, with shifts in -CH-NH- groups (e.g., 2.70 ppm to 3.18–2.97 ppm after carbamate formation) .

- Mass Spectrometry (ESI-MS): Monitors reaction progress and verifies molecular weight.

- Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC can separate polar derivatives, as demonstrated for carbamate analogs .

Q. What safety precautions are necessary when working with this compound?

Methodological Answer: Based on GHS classifications for similar carbamates:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Hazards: Potential skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3). Use fume hoods to minimize inhalation risks .

- Emergency Measures: In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Methodological Answer: Enantiomeric purity is critical for biological studies. Strategies include:

- Asymmetric Catalysis: Use chiral catalysts (e.g., organocatalysts or metal complexes) in Mannich or aldol reactions to favor the (S)-enantiomer .

- Chiral Auxiliaries: Incorporate tert-butyl carbamate groups with stereochemical control during intermediate steps.

- Analytical Validation: Confirm purity via chiral HPLC or polarimetry.

Q. How can researchers address contradictory yield data when optimizing reaction conditions?

Methodological Answer: Contradictions in yields (e.g., 15% at 3 hours vs. 33% at 18 hours) highlight the need for systematic optimization:

- Kinetic Monitoring: Use ESI-MS or TLC to track reaction progress over time.

- Parameter Adjustment: Test variables (temperature, solvent polarity, base stoichiometry) in a design-of-experiments (DoE) framework.

- Reproducibility Checks: Replicate conditions across multiple batches to identify outliers .

Q. What computational methods predict the reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Models electronic properties and transition states for carbamate formation.

- Molecular Dynamics (MD): Simulates solvent interactions and degradation pathways under storage conditions.

- In Silico Toxicology: Tools like ADMET predictors evaluate potential organ toxicity or metabolic pathways .

Q. How can structure-activity relationships (SAR) be evaluated for this compound in biological studies?

Methodological Answer:

- Derivatization: Synthesize analogs with modifications to the cyano, tert-butyl, or carbamate groups.

- Biological Assays: Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using in vitro assays.

- Data Correlation: Use multivariate analysis to link structural features (e.g., steric bulk, hydrogen bonding) to activity trends. For example, pyridine carbamates showed enhanced cholinesterase inhibition compared to pyrimidines in related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.